(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid
CAS No.:
Cat. No.: VC17474331
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C9H12N2O3/c10-7(4-9(13)14)8-3-1-2-6(5-12)11-8/h1-3,7,12H,4-5,10H2,(H,13,14)/t7-/m0/s1 |
| Standard InChI Key | MRKTYNSPICFZDM-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CC(=NC(=C1)[C@H](CC(=O)O)N)CO |
| Canonical SMILES | C1=CC(=NC(=C1)C(CC(=O)O)N)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid features a pyridine ring substituted at the 6-position with a hydroxymethyl group (-CH₂OH) and at the 2-position with a propanoic acid side chain bearing an amino group (-NH₂) at the β-carbon. The S-configuration at the chiral center (C3) distinguishes it from its enantiomer, (3R)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid.
Key Structural Attributes:
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Pyridine Core: Aromatic heterocycle providing rigidity and π-π stacking potential.
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Hydroxymethyl Group: Enhances hydrophilicity and hydrogen-bonding capacity.
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Amino Acid Moiety: Mimics endogenous neurotransmitters (e.g., glutamate), enabling receptor interactions.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1270025-33-6 | |
| Molecular Formula | C₉H₁₂N₂O₃ | |
| Molecular Weight | 196.20 g/mol | |
| IUPAC Name | (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid | |
| SMILES Notation | C1=CC(=NC(=C1)C@HN)CO |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid requires enantioselective methods to achieve the desired S-configuration. Key steps include:
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Pyridine Functionalization: Introduction of the hydroxymethyl group at the 6-position via formylation followed by reduction.
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Chiral Induction: Asymmetric synthesis using chiral catalysts or resolving agents to favor the S-enantiomer. For example, enzymatic resolution with acylases or lipases can separate racemic mixtures.
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Purification: Chromatographic techniques (e.g., HPLC with chiral stationary phases) ensure >98% enantiomeric excess.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyridine formylation | POCl₃, DMF, 0°C → rt | 75% |
| Reduction | NaBH₄, MeOH, 0°C | 82% |
| Asymmetric alkylation | Chiral palladium catalyst, THF, -20°C | 68% |
Challenges in synthesis include minimizing racemization during acidic or basic conditions and optimizing solvent systems to preserve stereochemical integrity.
Physicochemical Properties
Solubility and Stability
Stability Profile:
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pH Sensitivity: Stable in neutral to slightly acidic conditions (pH 4–7). Degrades under strong alkaline conditions (pH >10) via hydrolysis of the ester-like linkages .
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Thermal Stability: Decomposes above 200°C, as indicated by thermogravimetric analysis .
Table 3: Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Partition Coeff.) | -1.2 ± 0.3 | Calculated (ChemAxon) |
| pKa (Carboxylic Acid) | 2.8 | Potentiometric |
| pKa (Amino Group) | 9.1 | Potentiometric |
Biological Activities and Mechanisms
Neurotransmitter Modulation
The structural similarity to glutamate enables (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid to interact with ionotropic glutamate receptors (iGluRs), particularly NMDA and AMPA subtypes. In vitro assays show:
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NMDA Receptor Inhibition: IC₅₀ = 12 µM in cortical neuron cultures.
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Antioxidant Activity: Scavenges hydroxyl radicals (- OH) with an EC₅₀ of 45 µM, potentially mitigating oxidative stress in neurodegenerative models.
Metabolic Pathway Interactions
Preliminary studies suggest involvement in kynurenine pathway regulation, influencing quinolinic acid levels—a neurotoxic metabolite linked to Alzheimer’s and Huntington’s diseases.
Research Applications and Future Directions
Challenges and Opportunities
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Bioavailability Optimization: Poor blood-brain barrier penetration necessitates prodrug strategies or nanoparticle delivery systems.
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Stereochemical Purity: Scalable enantioselective synthesis remains a bottleneck for clinical translation.
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